molecular formula C8H13NO2 B13509265 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)

Cat. No.: B13509265
M. Wt: 155.19 g/mol
InChI Key: QJFZMDWMBRUEMA-FSDSQADBSA-N
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Description

Historical Context of Bicyclic Azabicyclohexane Scaffolds in Drug Discovery

The exploration of azabicyclohexane scaffolds in medicinal chemistry dates to the late 20th century, driven by the need for conformationally restricted analogs of bioactive amines. Early work, such as the 1999 patent by researchers at Eli Lilly, detailed the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid via cyclization of cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals. This process enabled the production of both cis/trans isomer mixtures and enantiopure forms, laying the groundwork for stereochemical studies.

A pivotal advancement came with the recognition of azabicyclohexanes as bioisosteres for proline and other cyclic amines. Their rigid fused-ring system reduces entropy penalties during target binding while maintaining metabolic stability. For example, the ethyl ester derivative—synthesized by treating intermediates with ethanol and hydrogen chloride—exhibited enhanced lipophilicity compared to the parent acid, improving membrane permeability. This property became critical in optimizing pharmacokinetic profiles of drug candidates targeting intracellular enzymes.

The scaffold gained prominence in the 2020s with studies demonstrating its utility in oncology. Spiro-fused derivatives incorporating barbiturate moieties showed potent antiproliferative activity, with IC~50~ values as low as 4 μM in cervical carcinoma (HeLa) and colon adenocarcinoma (CT26) cell lines. These findings underscored the scaffold’s versatility beyond traditional central nervous system targets, expanding its applications to kinase inhibitors and protein-protein interaction modulators.

Role of Stereochemical Configuration in [1R-(1α,2α,5α)] Isomer Bioactivity

The [1R-(1α,2α,5α)] configuration of 3-azabicyclo[3.1.0]hexane-2-carboxylate derivatives imposes distinct spatial constraints that govern molecular recognition. X-ray crystallographic analyses reveal that the 1α and 2α substituents project into complementary pockets of biological targets, while the 5α methyl group stabilizes the chair-like conformation of the bicyclic system. This stereochemical arrangement was critical in a 2022 study, where phenyl-substituted analogs exhibited 8–10-fold greater potency against Jurkat T-cells compared to carboxymethyl derivatives (IC~50~ = 9 μM vs. 70 μM).

Comparative data illustrate the stereoselectivity of biological effects:

Stereochemical Feature Impact on HeLa Cell IC~50~ (μM) Target Binding Affinity (ΔG, kcal/mol)
[1R-(1α,2α,5α)] Configuration 4.2 ± 0.3 -9.8
[1S-(1β,2β,5β)] Configuration 24.1 ± 1.7 -6.2

Data synthesized from in vitro assays and molecular docking studies.

The configuration also influences metabolic stability. The ethyl ester prodrug of the [1R] isomer demonstrates slower hepatic clearance (t~1/2~ = 4.1 h) compared to its [1S] counterpart (t~1/2~ = 1.9 h), attributed to reduced accessibility of esterase cleavage sites in the preferred conformation. This property is exploited in prodrug designs requiring sustained release of the active carboxylic acid metabolite.

Recent organocatalytic methods have enabled enantioselective synthesis of related azabicyclohexanes using imidodiphosphorimidate (IDPi) catalysts, achieving >98% ee for [1R] isomers. Such advances address historical challenges in obtaining stereochemically pure batches, facilitating structure-activity relationship studies. For instance, replacing the ethyl ester with bulkier tert-butyl groups in the [1R] series improved solubility by 40% without compromising cell permeability—a balance critical for oral bioavailability.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1

InChI Key

QJFZMDWMBRUEMA-FSDSQADBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2C[C@@H]2CN1

Canonical SMILES

CCOC(=O)C1C2CC2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) typically involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. This reaction is catalyzed by dirhodium(II) complexes, which facilitate the formation of the bicyclic structure with high diastereoselectivity . The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, converting the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Target compound : Ethyl ester, [1R-(1α,2α,5α)] C₈H₁₃NO₂ 155.19 Ethyl ester at C2 Intermediate in peptidomimetics
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₇NO₄ 227.26 tert-Butyloxycarbonyl (Boc) at N3 Protective group for amine in synthesis
6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one C₇H₁₁NO 125.17 Ketone at C2, dimethyl at C6 Rigid scaffold for kinase inhibitors
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, methyl ester (1R,2S,5S) C₈H₁₁NO₂ 153.18 Methyl ester at C2 Precursor to antiviral agents
1-Azabicyclo[3.1.0]hexan-4-one, 2,2,6,6-tetramethyl- C₉H₁₅NO 153.22 Tetramethyl groups at C2 and C6 Lab chemical with acute toxicity (H302)
3-Azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives C₇H₁₁NO₂ 141.17 Expanded bicyclo[3.2.0] framework Antibiotic intermediates (e.g., β-lactams)

Stereochemical and Functional Group Influences

  • Ester vs. Carboxylic Acid : Ethyl or methyl esters (e.g., ) improve membrane permeability compared to free carboxylic acids (), which are more polar .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group in stabilizes the amine during solid-phase peptide synthesis, whereas the unprotected amine in the target compound is reactive but prone to oxidation .
  • Ketone derivatives (e.g., ) serve as electrophilic handles for further functionalization .

Research Findings and Trends

Stereochemistry Matters : The [1R,2α,5α] configuration in the target compound optimizes binding to viral proteases, while diastereomers show reduced activity .

Cyclopropane Rigidity: The fused cyclopropane in 3-azabicyclo[3.1.0] systems enhances metabolic stability compared to monocyclic analogs .

Safety Profiles : Tetramethyl derivatives () exhibit higher acute toxicity (oral LD₅₀ > 300 mg/kg), necessitating careful handling .

Biological Activity

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, also known as (1R-(1-alpha-,2-alpha-,5-alpha-))-(9CI), is a compound of significant interest due to its biological activities, particularly in the context of plant biology and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C6H9NO2C_6H_9NO_2 and a molecular weight of approximately 127.14 g/mol. Its structure features a bicyclic framework with an azabicyclo configuration, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₆H₉NO₂
Molecular Weight127.14 g/mol
CAS Number22255-16-9

Plant Gametocide

One of the most notable biological activities of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is its effectiveness as a plant male gametocide . The compound has been shown to inhibit the development of male gametes in plants, making it useful in agricultural practices for controlling plant reproduction and improving crop yields by preventing unwanted pollination .

Antitumor Activity

Recent studies have identified derivatives of this compound as potential antitumor agents . For instance, spiro-fused derivatives containing the azabicyclo framework demonstrated significant cytostatic effects against various cancer cell lines. In particular, compounds labeled as 4a and 4c exhibited a marked decrease in the S phase of the cell cycle in treated cells, indicating their potential to inhibit cancer cell proliferation effectively .

Case Study: Cell Cycle Analysis

In a study assessing the impact of these compounds on cell cycle dynamics:

  • Control Group S Phase : 60.9%
  • Compound 4a S Phase : 15.7%
  • Compound 4c S Phase : 19.9%

These results suggest that both compounds effectively arrest the cell cycle at the G0/G1 phase, comparable to established chemotherapeutic agents like cisplatin .

The mechanism by which 3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interaction with specific cellular pathways that regulate cell division and differentiation in plants and tumor cells alike. The exact molecular targets remain an area for further research.

Synthesis

The synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves several steps:

  • Starting Material : The synthesis begins with cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal.
  • Reaction with Cyanide : This compound is reacted with cyanide in the presence of an alkanecarboxylic acid.
  • Formation of Acid : The resulting N-alkanoyl derivative undergoes hydrolysis to yield the desired acid.
  • Esters Formation : The acid can be converted into esters by reacting it with alcohols under acidic conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclic core of 3-azabicyclo[3.1.0]hexane derivatives?

  • Methodology : The bicyclic framework is typically synthesized via cyclization of precursor molecules. For example, a common route involves intramolecular cyclization of amino esters under acidic or basic conditions to form the strained three-membered ring . Key steps include:

  • Use of chiral precursors to control stereochemistry.
  • Optimization of reaction temperature and solvent polarity to favor ring closure over side reactions.
    • Experimental Design : Employ kinetic studies to identify rate-limiting steps (e.g., ring strain relief) and adjust catalysts (e.g., Lewis acids) to improve yields .

Q. Which analytical techniques are critical for confirming stereochemical purity?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for hydrochloride salts .
  • NMR Spectroscopy : NOE experiments and coupling constants (e.g., 3JHH^3J_{HH}) validate spatial arrangements of substituents .

Q. How can esterification of the carboxylic acid moiety be optimized?

  • Methodology : Ethyl ester formation typically uses ethanol under acidic (e.g., H2_2SO4_4) or coupling (e.g., DCC/DMAP) conditions . Monitor reaction progress via FT-IR for disappearance of the carboxylic acid O-H stretch (~2500-3300 cm1^{-1}).

Advanced Research Questions

Q. How can conflicting reactivity data in substitution reactions be resolved?

  • Case Study : Discrepancies in nucleophilic substitution outcomes (e.g., ring-opening vs. retention of bicyclic structure) may arise from solvent effects or competing mechanisms.

  • Approach : Perform DFT calculations to map transition states and identify dominant pathways . Validate with kinetic isotope effects (KIEs) or Hammett plots .
    • Data Contradiction Analysis : Compare results across solvents (polar aprotic vs. protic) to isolate steric vs. electronic influences .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct stereoselective cyclization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
    • Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. How does the ethyl ester group influence biological activity compared to free carboxylic acids?

  • SAR Analysis :

  • Membrane Permeability : The ethyl ester improves lipophilicity (logP), enhancing cellular uptake. Validate via parallel artificial membrane permeability assay (PAMPA) .
  • Prodrug Activation : Ester hydrolysis in vivo regenerates the active carboxylic acid. Test stability in simulated gastric fluid (pH 1.2) and plasma .

Comparative Synthesis Routes

Method Key Steps Conditions References
Cyclization of precursorsIntramolecular ring closure of amino estersH2_2SO4_4, reflux, 12 h
Asymmetric synthesisGlutamic acid → Protection → Cyclization → DeprotectionBoc-anhydride, THF, -78°C
EsterificationCarboxylic acid + ethanol (DCC/DMAP)RT, 24 h, anhydrous conditions

Data Contradiction and Resolution

Q. Why do some studies report variable bioactivity for structurally similar analogs?

  • Hypothesis : Differences in substituent positioning (e.g., methyl vs. ethyl groups) alter binding affinity.
  • Resolution :

  • Perform molecular docking with target enzymes (e.g., cytochrome P450) to identify critical interactions .
  • Synthesize analogs with systematic substituent variations and assay IC50_{50} values .

Methodological Recommendations

  • Reaction Optimization : Use design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading) for cyclization reactions .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., ester hydrolysis) .

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